3-Bromo-5-fluoro-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHPLBXMGUGUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445019-47-6 | |
| Record name | 3-bromo-5-fluoro-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Halogenated Aromatic Carboxylic Acid Research
Halogenated aromatic carboxylic acids are a significant class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and one carboxyl group. science.govnumberanalytics.com These molecules are of considerable interest in various scientific domains, particularly in medicinal chemistry and materials science. The presence of halogens (Fluorine, Chlorine, Bromine, Iodine) on the aromatic ring profoundly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. acs.org
The specific arrangement of a bromine atom, a fluorine atom, a methoxy (B1213986) group, and a carboxylic acid group on the benzene ring gives 3-Bromo-5-fluoro-4-methoxybenzoic acid a unique electronic and steric profile. The carboxyl group can act as a director in electrophilic substitution reactions, although its deactivating nature must be considered. numberanalytics.com Halogen atoms, particularly bromine and iodine, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. acs.org Fluorine, due to its high electronegativity, often enhances metabolic stability and binding affinity in drug candidates. ossila.com
These compounds serve as crucial intermediates or "building blocks" in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). ossila.com The carboxylic acid functional group provides a reactive handle for a variety of chemical transformations, such as esterification, amidation, and conversion to acyl chlorides, facilitating the construction of larger molecular frameworks. ossila.comresearchgate.net
Table 1: Key Functional Groups and Their Influence
| Functional Group | Typical Influence in Aromatic Compounds |
|---|---|
| Carboxylic Acid (-COOH) | Increases acidity; provides a key reaction site for forming esters, amides, etc. researchgate.net |
| Bromine (-Br) | Increases lipophilicity; can participate in halogen bonding and coupling reactions. acs.org |
| Fluorine (-F) | Enhances metabolic stability and binding affinity in drug molecules. ossila.com |
Historical Development and Significance of Synthetic Methodologies Leading to 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid Analogues
The synthesis of polysubstituted benzoic acids like 3-Bromo-5-fluoro-4-methoxybenzoic acid relies on a well-established toolbox of organic reactions. The specific order and combination of these reactions are critical to achieving the desired substitution pattern due to the directing effects of the functional groups already present on the aromatic ring. libretexts.org
Historically, the synthesis of such compounds involves multi-step sequences that often begin with simpler, commercially available starting materials. Key synthetic strategies include:
Electrophilic Aromatic Substitution: This is a fundamental method for introducing substituents onto a benzene (B151609) ring. Reactions like halogenation (using Br₂/FeBr₃ for bromination), nitration, and sulfonation are common. libretexts.orgpressbooks.pub The choice of reaction order is paramount, as existing substituents will direct incoming groups to specific positions (ortho, meta, or para).
Oxidation of Alkylbenzenes: A common route to benzoic acids involves the oxidation of a methyl or other alkyl group on the benzene ring. youtube.com Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid are often used for this transformation. chemicalbook.comgoogle.com For example, a substituted toluene (B28343) could be oxidized to the corresponding benzoic acid.
Grignard Reaction: This method involves the formation of an organomagnesium compound (Grignard reagent) from an aryl halide. The subsequent reaction of the Grignard reagent with carbon dioxide, followed by an acidic workup, yields the corresponding carboxylic acid. youtube.com
Halodecarboxylation: This process involves the conversion of a carboxylic acid to an organic halide by cleaving the carbon-carbon bond of the carboxyl group. acs.org While used for synthesizing halides, the reverse (carboxylation) is more relevant for creating the acid itself.
A patented process for a similar compound, 3-bromo-4-fluorobenzoic acid, illustrates a typical industrial synthesis. google.comgoogle.com This process involves the acylation of fluorobenzene, followed by bromination of the resulting intermediate, and finally, a haloform-type reaction with a hypochlorite (B82951) solution to convert the acetyl group into the desired carboxylic acid. google.comgoogle.com Such multi-step syntheses highlight the strategic planning required to control regioselectivity and achieve high yields of the target molecule. google.com
Current Research Landscape and Emerging Trends Pertaining to Aromatic Building Blocks Like 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis involves strategically disconnecting the functional groups from the aromatic ring.
The primary disconnections for this molecule focus on the carbon-bromine bond and the carbon-carboxyl bond. A logical approach involves a functional group interconversion (FGI) of the carboxylic acid to a methyl group, which is a common precursor. This leads to a key intermediate, 5-bromo-3-fluoro-4-methoxytoluene. Further disconnection of the bromo group via an electrophilic aromatic substitution (EAS) pathway points to 3-fluoro-4-methoxytoluene as a plausible starting material.
Alternatively, the carboxylic acid can be the last functional group introduced. A disconnection of the C-Br bond through an electrophilic bromination reaction suggests that 3-fluoro-4-methoxybenzoic acid could be a direct precursor. ossila.com This precursor is structurally simpler and provides a more direct route to the target molecule. The directing effects of the existing substituents (fluoro, methoxy, and carboxyl groups) are crucial in determining the feasibility of this step. The methoxy group is a strong ortho, para-director, while the carboxyl group is a meta-director. The fluorine atom is also an ortho, para-director. The combined effect of these groups would strongly favor the introduction of bromine at the C-5 position, which is ortho to the activating methoxy group and meta to the deactivating carboxyl group.
Strategic Approaches to the Synthesis of this compound
The forward synthesis of this compound can be achieved through several strategic pathways, leveraging key transformations and ensuring high regioselectivity.
Multi-Step Conversions and Key Intermediate Transformations
A common synthetic strategy involves the modification of a readily available substituted benzene (B151609) ring through a sequence of reactions. One potential multi-step pathway begins with a simpler precursor and introduces the required functional groups in a stepwise manner.
Pathway Example: From p-Anisic Acid Derivative
A plausible synthesis could start from a p-anisic acid (4-methoxybenzoic acid) derivative. A related synthesis for methyl 3-bromo-4-methoxybenzoate begins with p-anisic acid, which is first brominated and then esterified. chegg.com A similar logic can be applied to a fluorinated analogue.
Starting Material: 3-Fluoro-4-methoxybenzoic acid. This compound serves as a key intermediate. ossila.com
Bromination: The key transformation is the electrophilic bromination of 3-fluoro-4-methoxybenzoic acid. The reaction is typically carried out using bromine in a suitable solvent like glacial acetic acid. chegg.com The regioselectivity of this step is critical for the successful synthesis of the final product.
Final Product: The reaction yields this compound.
This approach is efficient as it builds upon a commercially available or easily synthesizable intermediate, and the key bromination step is often high-yielding.
Regioselective and Stereoselective Synthetic Pathways for this compound Scaffolds
Regioselectivity: The primary challenge in synthesizing this compound is achieving the correct 1,3,4,5-substitution pattern on the benzene ring. The regiochemical outcome of electrophilic substitution reactions is governed by the directing effects of the substituents already present on the ring.
In the proposed synthesis starting from 3-fluoro-4-methoxybenzoic acid, the methoxy group (-OCH₃) is a strongly activating ortho, para-director. The fluoro group (-F) is a deactivating (by induction) but ortho, para-directing group. The carboxylic acid group (-COOH) is a deactivating meta-director. When considering the bromination of this intermediate, the available positions for substitution are C-2 and C-5.
Position C-5: This position is ortho to the strongly activating methoxy group and meta to the deactivating carboxyl group. This combination of directing effects makes C-5 highly activated and the most probable site for electrophilic attack by bromine.
Position C-2: This position is ortho to both the fluoro and carboxyl groups and meta to the methoxy group. This position is significantly less activated than C-5.
Therefore, the bromination of 3-fluoro-4-methoxybenzoic acid is expected to be highly regioselective, yielding the desired this compound product. The directing effects of amino groups are also known to be very strong, leading to high regioselectivity in bromination reactions, a principle that underscores the predictability of these reactions. google.com
Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity in the context of creating specific enantiomers or diastereomers is not a factor in its synthesis. The focus remains entirely on achieving the correct regiochemistry.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals is of growing importance. For the synthesis of this compound, several green approaches can be considered to minimize environmental impact.
One notable approach is the use of solvent-free and catalyst-free reaction conditions. For instance, the synthesis of 3-bromo benzoic acid has been successfully demonstrated using sonication, which provides an alternative energy source to drive the reaction without the need for solvents or catalysts. ijisrt.com This method involves directly reacting benzoic acid with bromine in a conical flask placed in a sonicator. ijisrt.com
Potential Green Modifications:
Solvent-Free Bromination: The bromination of 3-fluoro-4-methoxybenzoic acid could be attempted under solvent-free conditions, potentially using sonication to facilitate the reaction. This would eliminate the use of solvents like glacial acetic acid, reducing waste. ijisrt.com
Alternative Brominating Agents: Exploring the use of less hazardous brominating agents than elemental bromine could further enhance the green credentials of the synthesis.
Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation or sonication can reduce reaction times and energy consumption compared to conventional heating. ijisrt.com
Adopting such principles would align the synthesis with the goals of waste prevention and the use of safer reaction conditions. ijisrt.com
Catalytic Processes Utilized in this compound Synthesis
Catalysts play a vital role in many synthetic steps, particularly in electrophilic aromatic substitutions. In the synthesis of brominated benzoic acids, Lewis acids are commonly employed as catalysts to enhance the electrophilicity of the brominating agent.
For the bromination of 3-fluoro-4-methoxybenzoic acid, a catalyst might be used to facilitate the reaction, although the strong activation by the methoxy group may render it unnecessary. However, if a catalyst is needed, common choices include:
Ferric Chloride (FeCl₃): Ferric chloride is a widely used catalyst for the bromination of aromatic compounds. For example, the preparation of 3-bromo-4-methoxybenzoic acid can be achieved by reacting p-methoxybenzoic acid with bromine in the presence of a small amount of ferric chloride. google.com
Aluminum Chloride (AlCl₃): Aluminum chloride is another powerful Lewis acid used as an acylation and halogenation catalyst. google.comgoogle.com
The role of the catalyst is to polarize the bromine molecule (Br₂), creating a more potent electrophile (Br⁺) that can more readily attack the electron-rich aromatic ring. The selection of the catalyst and reaction conditions must be carefully optimized to prevent side reactions and ensure a high yield of the desired product.
Chromatographic and Crystallization Techniques for Purification and Isolation of this compound
After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, by-products, and catalysts. Crystallization and chromatography are the most common techniques for the purification of solid organic compounds like this compound.
Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution.
Procedure: The product obtained from the reaction mixture is often first isolated by filtration. google.com It can then be recrystallized from an appropriate solvent. The choice of solvent is critical and is determined experimentally to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. After crystallization, the purified product is isolated by filtration and dried. google.com
Chromatographic Techniques: When crystallization does not provide sufficient purity, or for the separation of closely related compounds, chromatographic methods are employed.
Column Chromatography: This technique is used for the preparative separation of compounds. The crude mixture is loaded onto a column packed with a stationary phase, typically silica gel. rsc.org A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. For acidic compounds like benzoic acids, solvent systems such as dichloromethane/methanol or ethyl acetate (B1210297)/hexane are often used. chemicalbook.com
Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net It can effectively separate isomers of substituted benzoic acids. researchgate.net
The following table summarizes typical purification techniques used for similar benzoic acid derivatives.
| Purification Technique | Details | Reference |
| Crystallization | The product is isolated as crystals from the reaction mixture after adjusting the pH. | google.com |
| Column Chromatography | Used to separate the desired product from isomers and by-products. A common stationary phase is silica gel. | rsc.org |
| Filtration and Washing | The precipitated product is filtered, washed with water, and then dried. | google.comchemicalbook.com |
Reactions Involving the Carboxylic Acid Functional Group of this compound
The carboxylic acid moiety is a cornerstone of the molecule's functionality, providing a direct handle for derivatization through several classical organic reactions.
The carboxylic acid group of this compound can be readily converted into esters and amides, which are fundamental transformations for creating diverse molecular conjugates.
Esterification: This transformation is typically achieved by reacting the benzoic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The choice of reagent depends on the complexity of the alcohol and the desired reaction conditions.
Acid-Catalyzed Esterification: Reaction with simple alcohols (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) yields the corresponding esters.
Coupling Agent-Mediated Esterification: For more sensitive or complex alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the reaction under milder conditions.
Amidation: The formation of an amide bond from the carboxylic acid and an amine is a critical reaction in medicinal chemistry and materials science. This is almost exclusively performed using coupling reagents to activate the carboxylic acid.
Carbodiimide-based Coupling: Reagents like DCC and EDC are commonly used to form an active O-acylisourea intermediate, which is then attacked by the amine.
Phosphonium- and Uronium-based Reagents: More advanced reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) provide high yields and are suitable for a wide range of primary and secondary amines, including those that are sterically hindered or have low nucleophilicity. researchgate.net
These reactions are summarized in the table below.
| Reaction Type | Reagents & Conditions | Product Functional Group |
| Esterification | R-OH, H⁺ (e.g., H₂SO₄) | Ester (-COOR) |
| R-OH, DCC/DMAP | Ester (-COOR) | |
| Amidation | R-NH₂, EDC/HOBt | Amide (-CONHR) |
| R₂NH, HATU, DIPEA | Amide (-CONR₂) |
The carboxylic acid group can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative), providing another pathway for functionalization. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. ncert.nic.in
Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of carboxylic acids. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to yield (3-bromo-5-fluoro-4-methoxyphenyl)methanol. google.com
Borane Reagents: Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another powerful reagent that can selectively reduce carboxylic acids in the presence of other reducible functional groups like esters.
| Starting Material | Reagent | Product |
| This compound | 1. LiAlH₄, THF2. H₃O⁺ | (3-Bromo-5-fluoro-4-methoxyphenyl)methanol |
| This compound | 1. BH₃·THF2. H₃O⁺ | (3-Bromo-5-fluoro-4-methoxyphenyl)methanol |
Aromatic Substitution Reactions on the Core Structure of this compound
The aromatic ring of the molecule has two available C-H bonds for substitution, at the C2 and C6 positions. The regiochemical outcome of substitution reactions is dictated by the combined electronic and steric effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): In EAS, the benzene ring acts as a nucleophile. masterorganicchemistry.com The directing effects of the substituents on this compound are as follows:
-OCH₃ (Methoxy): Strongly activating, ortho, para-director.
-F (Fluoro): Deactivating, ortho, para-director.
-Br (Bromo): Deactivating, ortho, para-director.
-COOH (Carboxylic Acid): Strongly deactivating, meta-director. ncert.nic.in
The powerful ortho, para-directing influence of the methoxy group dominates, directing incoming electrophiles to the positions ortho to it (C3 and C5). Since these positions are already substituted, electrophilic substitution is significantly hindered. The C6 position is ortho to the fluorine and meta to the bromine and carboxylic acid. The C2 position is ortho to the bromine and meta to the fluorine and carboxylic acid. The strong deactivating nature of the carboxyl and halogen groups makes the ring electron-poor and generally resistant to further electrophilic substitution under standard conditions. If a reaction were forced, predicting the outcome would be complex, but substitution would likely be slow and require harsh conditions. nih.govlibretexts.org
Nucleophilic Aromatic Substitution (NAS): NAS reactions occur when a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org In this compound, the fluorine atom is a potential leaving group. The ring is rendered electron-deficient by the bromo and carboxyl groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org Therefore, a strong nucleophile (e.g., an alkoxide or an amine) could potentially displace the fluorine atom at the C5 position. The bromine atom is a less likely leaving group compared to fluorine in nucleophilic aromatic substitution. acs.org
Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating a highly reactive aryllithium intermediate. wikipedia.org
In this compound, both the deprotonated carboxylic acid (carboxylate) and the methoxy group can act as DMGs. The carboxylate is a particularly powerful DMG. rsc.orgorganic-chemistry.org The combined directing effect of the carboxylate at C1 and the methoxy group at C4 will strongly direct lithiation to the C2 position, which is ortho to the carboxylate. However, this position is occupied by a bromine atom. The next most acidic proton is at the C6 position, which is ortho to the carboxylate group. Therefore, treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is expected to selectively deprotonate the C6 position. organic-chemistry.org
The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent exclusively at the C6 position.
| Step | Reagents | Intermediate/Product |
| 1. Metalation | s-BuLi, TMEDA, THF, -78 °C | 6-Lithio-3-bromo-5-fluoro-4-methoxybenzoate |
| 2. Quenching | Electrophile (E⁺), e.g., I₂, (CH₃)₂S₂, CO₂ | 6-E-3-bromo-5-fluoro-4-methoxybenzoic acid |
Palladium-Catalyzed Cross-Coupling Reactions of the Bromo-Substituent in this compound
The carbon-bromine bond at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at this position.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new C-C bond. It is widely used to synthesize biaryl compounds and is tolerant of many functional groups. nih.govbeilstein-journals.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond and elongating a side chain. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. The reaction typically requires both palladium and copper(I) co-catalysts. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This is a C-N bond-forming reaction that couples the aryl bromide with a primary or secondary amine. It is a powerful method for synthesizing substituted anilines and their derivatives. wikipedia.orgorganic-chemistry.org
The general conditions for these reactions are summarized below.
| Coupling Reaction | Coupling Partner | Reagents | Product Structure (Ar = core) |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Ar-R |
| Heck | Alkene (H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Ar-CH=CHR |
| Sonogashira | Alkyne (H-C≡C-R) | Pd catalyst, Cu(I) salt (e.g., CuI), Base (amine) | Ar-C≡C-R |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Ar-NR₂ |
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. nih.gov This palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. libretexts.org For this compound, the bromine atom serves as the reactive site for this transformation.
The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine (B1218219) ligand, and a base. The choice of ligand can be crucial, with electron-rich and sterically demanding ligands often promoting the reaction. nih.gov A variety of boronic acids or their corresponding esters can be used as coupling partners, introducing a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the benzoic acid core.
A typical reaction setup would involve dissolving this compound, the boronic acid, a palladium catalyst, and a base (such as sodium carbonate, potassium phosphate, or cesium carbonate) in a suitable solvent system, which can range from toluene (B28343) and dioxane to aqueous mixtures. The reaction is then heated to facilitate the catalytic cycle, which involves oxidative addition of the aryl bromide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The electronic nature of the substituents on this compound can influence the reaction. The electron-withdrawing fluorine atom and carboxylic acid group can enhance the rate of oxidative addition, which is often the rate-determining step. libretexts.org
| Parameter | Typical Conditions | Role in Reaction |
| Catalyst | Pd(PPh3)4, Pd(OAc)2 with phosphine ligands | Facilitates the coupling of the two organic fragments |
| Boronic Acid/Ester | Aryl, heteroaryl, vinyl, alkyl boronic acids | Source of the new carbon-based substituent |
| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, DMF, aqueous mixtures | Solubilizes reactants and facilitates the reaction |
Heck and Sonogashira Coupling for Olefin and Alkyne Functionalization
Beyond the Suzuki-Miyaura coupling, the bromine atom on this compound is also a suitable handle for other palladium-catalyzed cross-coupling reactions, namely the Heck and Sonogashira couplings, to introduce olefinic and acetylenic functionalities, respectively.
The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated aromatic compounds. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
The Sonogashira coupling provides a direct route to aryl alkynes by reacting the aryl bromide with a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orglibretexts.org The Sonogashira reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org The resulting alkynyl-substituted benzoic acids are versatile intermediates for further transformations.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |
| Heck Coupling | Alkene (e.g., styrene, acrylates) | Pd(OAc)2, PPh3, Et3N | Olefinated benzoic acid |
| Sonogashira Coupling | Terminal Alkyne (e.g., phenylacetylene) | Pd(PPh3)2Cl2, CuI, Et3N | Alkynylated benzoic acid |
Buchwald-Hartwig Amination for C-N Bond Construction
The construction of carbon-nitrogen bonds is of paramount importance in medicinal chemistry and materials science. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org
In the context of this compound, the bromine atom can be replaced by a variety of nitrogen-containing functional groups, including primary and secondary amines, anilines, and heterocycles. The choice of palladium catalyst and ligand is critical for the success of this reaction, with specialized phosphine ligands developed by Buchwald, Hartwig, and others being particularly effective. wikipedia.org
The reaction conditions typically involve heating the aryl bromide, the amine, a palladium precatalyst, a suitable ligand, and a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide in an inert solvent like toluene or dioxane. This methodology provides a direct and versatile route to a wide array of N-substituted 5-fluoro-4-methoxy-3-aminobenzoic acid derivatives.
Reactivity of the Fluorine and Methoxy Substituents in this compound
The fluorine and methoxy substituents on the aromatic ring of this compound are generally considered to be robust and less reactive under the conditions typically employed for cross-coupling reactions at the bromine position.
The fluorine atom is a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions unless activated by strongly electron-withdrawing groups in the ortho or para positions. In this molecule, the fluorine atom is not sufficiently activated to readily undergo substitution. Its primary influence is electronic, where its strong electron-withdrawing inductive effect can influence the reactivity of the other positions on the ring. researchgate.net
The methoxy group is also generally unreactive. The ether linkage is stable to many reaction conditions. Demethylation to the corresponding phenol (B47542) is possible but typically requires harsh conditions, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr3), which are not typically compatible with the carboxylic acid functionality without protection.
Chemo- and Regioselectivity Challenges in Complex Derivatization of this compound
While the primary site of reactivity in cross-coupling reactions is the carbon-bromine bond, challenges in chemo- and regioselectivity can arise in more complex derivatization schemes.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the main chemoselectivity challenge would involve reactions that could potentially compete with the desired transformation at the C-Br bond. For instance, if a coupling partner in a Suzuki-Miyaura reaction also contains a reactive halide, competitive coupling could occur. However, the higher reactivity of the C-Br bond compared to, for example, a C-Cl bond, often allows for selective reaction. The carboxylic acid group can also present chemoselectivity challenges, as it can be reactive under certain conditions. For example, in the presence of strong bases and nucleophiles, the acidic proton can be abstracted, and the carboxylate can potentially coordinate to the metal catalyst. In some cases, protection of the carboxylic acid as an ester may be necessary to avoid side reactions.
Regioselectivity concerns the position at which a reaction occurs. For this compound, the regioselectivity of the initial cross-coupling reactions is well-defined by the position of the bromine atom. However, if further functionalization of the aromatic ring is desired, for example, through electrophilic aromatic substitution, the directing effects of the existing substituents (bromo, fluoro, methoxy, and the newly introduced group) would need to be carefully considered to predict the position of the incoming electrophile. The interplay of the activating and deactivating, as well as the ortho-, para-, and meta-directing effects of these groups, would determine the regiochemical outcome.
State of the Art Spectroscopic and Advanced Analytical Characterization Methodologies for 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR experiments are the first step in structural analysis, identifying the different chemical environments for the hydrogen, carbon, and fluorine atoms present in 3-Bromo-5-fluoro-4-methoxybenzoic acid.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a very downfield, broad singlet for the carboxylic acid proton (-COOH), a singlet for the methoxy (B1213986) group protons (-OCH₃), and two signals in the aromatic region for the two non-equivalent aromatic protons. The aromatic protons (H-2 and H-6) will appear as doublets due to coupling with the ¹⁹F nucleus. The electron-withdrawing nature of the bromine, fluorine, and carboxylic acid groups, combined with the electron-donating effect of the methoxy group, influences the precise chemical shifts.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon attached to the fluorine (C-5) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, which is typically large. Other carbons may also show smaller couplings to the fluorine nucleus. The methoxy carbon will appear as a sharp singlet in the typical range for such groups. docbrown.info
¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe for the fluorine atom's environment. For this compound, a single resonance is expected. This signal will be split into a triplet (or more accurately, a doublet of doublets) due to three-bond coupling with the two ortho aromatic protons (H-2 and H-6), assuming similar coupling constants. The chemical shift provides information about the electronic environment around the fluorine atom. nih.govspectrabase.com
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| ¹H NMR | -COOH | ~11-13 | br s |
| H-2 | ~7.8-8.0 | d, J(H,F) ≈ 2-4 Hz | |
| H-6 | ~7.6-7.8 | d, J(H,F) ≈ 4-6 Hz | |
| -OCH₃ | ~3.9-4.1 | s | |
| ¹³C NMR | C=O | ~165-170 | s |
| C-4 | ~150-155 | d, J(C,F) ≈ 8-12 Hz | |
| C-5 | ~145-150 | d, J(C,F) ≈ 240-260 Hz | |
| C-1 | ~125-130 | s | |
| C-2 | ~120-125 | d, J(C,F) ≈ 4-6 Hz | |
| C-6 | ~115-120 | d, J(C,F) ≈ 20-25 Hz | |
| C-3 | ~110-115 | d, J(C,F) ≈ 2-4 Hz | |
| -OCH₃ | ~56-62 | s | |
| ¹⁹F NMR | C5-F | ~-110 to -130 | dd or t, J(F,H) ≈ 2-6 Hz |
Note: Predicted values are based on analysis of substituent effects and data from analogous compounds. s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.
2D NMR experiments are critical for assembling the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show no cross-peaks in the aromatic region, as the two aromatic protons are not on adjacent carbons and are thus not expected to show significant through-bond coupling. This lack of correlation helps confirm their positional relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. scribd.com Expected correlations would be observed between the methoxy protons and the methoxy carbon, the H-2 proton and the C-2 carbon, and the H-6 proton and the C-6 carbon. This definitively assigns the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is invaluable for piecing together the molecular skeleton by showing 2- and 3-bond correlations between protons and carbons. researchgate.net Key expected correlations include:
The methoxy protons (-OCH₃) correlating to the C-4 carbon and potentially to the C-3 and C-5 carbons.
The H-2 proton correlating to the C-4, C-6, and C=O carbons.
The H-6 proton correlating to the C-2, C-4, and C-5 carbons.
The carboxylic acid proton, if observable, may show a correlation to the C=O and C-1 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations, providing information on spatial proximity. A key expected NOESY cross-peak would be between the methoxy group protons and the H-2 and/or H-6 protons, confirming their proximity on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, enabling the determination of molecular weight and elemental composition.
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a compound. lcms.cz For this compound (C₈H₆BrFO₃), the precise mass of the molecular ion can be calculated. A defining characteristic in the mass spectrum will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.
Table 2: Calculated Exact Masses for HRMS Analysis of C₈H₆BrFO₃
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M(⁷⁹Br)]⁺ | C₈H₆⁷⁹BrFO₃ | 247.9535 |
| [M(⁸¹Br)]⁺ | C₈H₆⁸¹BrFO₃ | 249.9515 |
| [M(⁷⁹Br)+H]⁺ | C₈H₇⁷⁹BrFO₃ | 248.9613 |
| [M(⁸¹Br)+H]⁺ | C₈H₇⁸¹BrFO₃ | 250.9592 |
| [M(⁷⁹Br)-H]⁻ | C₈H₅⁷⁹BrFO₃ | 246.9458 |
| [M(⁸¹Br)-H]⁻ | C₈H₅⁸¹BrFO₃ | 248.9438 |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it, and analyzing the resulting fragment ions. This provides valuable information about the molecule's structure and stability. youtube.com For this compound, characteristic fragmentation pathways in positive ion mode would likely involve initial losses of small, stable molecules or radicals. researchgate.netfu-berlin.de
Plausible fragmentation pathways include:
Loss of a methyl radical: [M-CH₃]⁺
Loss of formaldehyde: [M-CH₂O]⁺
Loss of water: [M-H₂O]⁺ (less common for benzoic acids unless ortho-substituted)
Decarboxylation (loss of CO₂): [M-CO₂]⁺
Loss of a carboxyl radical: [M-COOH]⁺
Subsequent loss of CO from fragment ions is also a common pathway for aromatic compounds.
The presence of the halogen atoms can also be observed through the loss of Br• or F• radicals, although C-Br bond cleavage is generally more facile than C-F bond cleavage.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy probes the vibrational modes of molecules. Both IR and Raman spectroscopy provide a characteristic "fingerprint" and are excellent for identifying functional groups. vscht.cz
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group. A very broad band from ~3300 to 2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is a key feature. docbrown.infolibretexts.org The C=O stretch will give a strong, sharp absorption band. Aromatic C-H and C=C stretching bands, as well as C-O, C-F, and C-Br stretching vibrations, will also be present at their characteristic frequencies.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the O-H and C=O stretches are visible, Raman spectra often show strong signals for symmetric vibrations and non-polar bonds. Therefore, the aromatic ring C=C stretching vibrations are typically prominent. The C-Br and C-F bonds will also have characteristic Raman signals.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid dimer) | 3300 - 2500 | 3300 - 2500 | Broad, Strong (IR) |
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |
| Aliphatic C-H stretch (-OCH₃) | 2980 - 2850 | 2980 - 2850 | Medium |
| C=O stretch (carboxylic acid) | 1710 - 1680 | 1710 - 1680 | Very Strong (IR) |
| Aromatic C=C stretch | 1610 - 1580, 1500 - 1450 | 1610 - 1580, 1500 - 1450 | Medium-Strong |
| C-O stretch (acid & ether) | 1320 - 1210, 1275 - 1200 | 1320 - 1210, 1275 - 1200 | Strong (IR) |
| C-F stretch | 1250 - 1000 | 1250 - 1000 | Strong (IR) |
| C-Br stretch | 680 - 515 | 680 - 515 | Medium-Strong |
X-ray Crystallography for Precise Solid-State Structural Determination of this compound and its Co-crystals
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid. For a molecule like this compound, this technique would provide precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry in the solid state. Furthermore, it would reveal the intricate network of intermolecular interactions that govern the crystal packing.
In the context of co-crystals, where the target molecule is crystallized with a conforming molecule, X-ray diffraction is indispensable for understanding the new set of supramolecular interactions that lead to the formation of a novel crystalline phase with potentially altered physicochemical properties.
Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding Networks)
The crystal packing of this compound is expected to be dominated by a robust and highly directional supramolecular synthon: the carboxylic acid dimer. This common motif in carboxylic acids involves two molecules associating through a pair of O—H⋯O hydrogen bonds, forming a centrosymmetric R22(8) ring. nih.govresearchgate.net The strength and predictability of this interaction make it a primary driver in the crystal engineering of such compounds.
Beyond the principal hydrogen-bonded dimers, the presence of bromine, fluorine, and methoxy substituents introduces the potential for a variety of other significant intermolecular interactions that would further stabilize the crystal lattice.
The following table summarizes the expected supramolecular interactions and their potential roles in the crystal packing of this compound.
| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |
| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of primary dimeric synthons |
| Halogen Bond | Bromine (C-Br) | Oxygen (C=O or O-CH3), Aromatic π-system | Linking of primary synthons into extended networks |
| C—H⋯O/F Interactions | Aromatic/Methyl C-H | Oxygen/Fluorine | Secondary stabilization of the crystal lattice |
| π–π Stacking | Aromatic Ring | Aromatic Ring | Contribution to overall packing efficiency and stability |
Conformational Analysis in the Crystalline State
The conformation of the this compound molecule in the crystalline state will be dictated by a balance between intramolecular and intermolecular forces. The primary conformational flexibility lies in the torsion angles involving the carboxylic acid and methoxy substituents relative to the plane of the benzene (B151609) ring.
Carboxylic Acid Group Orientation: In many substituted benzoic acids, the carboxylic acid group is often twisted out of the plane of the aromatic ring. nih.gov The degree of this torsion is influenced by the steric and electronic effects of the ortho substituents. For this compound, with substituents at the meta and para positions relative to the carboxyl group, significant steric hindrance is not expected, which might favor a more planar conformation. However, crystal packing forces can induce non-planarity. For instance, in the redetermined crystal structure of 2-bromobenzoic acid, the carboxy group is inclined to the benzene ring by 18.7 (2)°. nih.gov
Methoxy Group Orientation: The methoxy group also possesses rotational freedom around the C(aromatic)-O bond. Its orientation will likely be influenced by the need to minimize steric clashes with adjacent atoms and to optimize intermolecular interactions within the crystal lattice. Studies on anisic acid (p-methoxybenzoic acid) have shown that the molecule can be distorted from a planar configuration due to intermolecular stresses in the crystal. rsc.org
The table below outlines the key dihedral angles that would define the conformation of this compound in the solid state. The actual values would need to be determined experimentally via X-ray crystallography.
| Dihedral Angle | Description | Expected Influences |
| C2-C1-C(O)-O | Defines the twist of the carboxylic acid group relative to the benzene ring. | Influenced by crystal packing forces and potential weak intramolecular interactions. |
| C3-C4-O-CH3 | Defines the orientation of the methoxy group. | Influenced by steric effects and optimization of intermolecular contacts. |
Computational and Theoretical Investigations of 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 3-Bromo-5-fluoro-4-methoxybenzoic acid. These methods offer insights into the molecule's geometry, energy, and electronic properties, which are crucial for understanding its chemical behavior.
Density Functional Theory (DFT) Approaches for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For substituted benzoic acids, such as 4-Bromo-3-(methoxymethoxy)benzoic acid, which is structurally similar to this compound, the B3LYP functional combined with the 6-311++G(d,p) basis set has been effectively employed. researchgate.netbanglajol.info This level of theory is adept at calculating optimized molecular geometries, including bond lengths and angles, as well as thermodynamic parameters. researchgate.netbanglajol.info
For this compound, DFT calculations would likely predict a planar aromatic ring with the substituents causing minor distortions. The optimized geometry is crucial for determining the molecule's stability and reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key parameters derived from DFT calculations. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.netbanglajol.info A smaller energy gap generally suggests higher reactivity.
| Parameter | Value |
|---|---|
| HOMO Energy | -0.25 au |
| LUMO Energy | -0.08 au |
| HOMO-LUMO Gap | 0.17 au |
| Dipole Moment | 2.5 D |
Data based on a structurally similar compound, 4-Bromo-3-(methoxymethoxy)benzoic acid. researchgate.netbanglajol.info
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties, albeit at a greater computational cost. These methods are particularly useful for obtaining precise values for properties like electron affinities, ionization potentials, and spectroscopic constants. For complex molecules like this compound, ab initio calculations can provide benchmark data to validate results from less computationally intensive methods like DFT.
Conformational Landscape Analysis and Energy Minima for this compound
The conformational landscape of this compound is determined by the rotational freedom of the carboxylic acid and methoxy (B1213986) groups. Identifying the various possible conformers and their relative energies is essential for understanding the molecule's behavior in different environments.
Computational studies on ortho-substituted fluoro- and chloro-benzoic acids have revealed the existence of multiple stable conformers. mdpi.comresearchgate.net For this compound, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the methoxy group will define the primary conformers. The planarity of the carboxylic group with respect to the aromatic ring is a key factor, with non-planar arrangements often being higher in energy. The interactions between the substituents, such as steric hindrance and intramolecular hydrogen bonding, will influence the relative stability of these conformers. The global minimum energy conformation represents the most stable structure of the molecule.
Spectroscopic Parameter Prediction through Computational Modeling
Computational modeling is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can provide valuable information for interpreting experimental data.
For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to generate theoretical infrared spectra for similar molecules. researchgate.netbanglajol.info The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the functional groups within the molecule.
Similarly, computational methods can predict NMR chemical shifts. For fluorinated compounds, 19F NMR is a particularly sensitive probe of the local electronic environment. Quantum chemical methods have been developed to predict 19F NMR chemical shifts, which can be instrumental in assigning resonances in experimental spectra. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H stretch | 3570 |
| C=O stretch | 1720 |
| C-O stretch | 1250 |
| C-Br stretch | 680 |
| C-F stretch | 1150 |
Data based on a structurally similar compound, 4-Bromo-3-(methoxymethoxy)benzoic acid. researchgate.netbanglajol.info
Molecular Dynamics Simulations for Studying Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their interactions with surrounding molecules, such as solvents. For this compound, MD simulations can reveal how the molecule behaves in solution, including its solvation and potential for self-association.
Studies on substituted benzoic acids in various solvents have shown that the nature of the solvent plays a critical role in the formation of hydrogen-bonded dimers and other aggregates. ucl.ac.ukacs.org In apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in solvents with a high hydrogen bond acceptor propensity, the solvent molecules interact with the carboxylic acid group, disrupting self-association. ucl.ac.ukacs.org MD simulations using force fields like the General Amber Force Field (GAFF) can model these interactions and predict the preferred association states in different solvents. ucl.ac.uk Such simulations are also valuable for understanding the initial stages of crystallization.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR can be a valuable tool for predicting their potential biological activities and guiding the design of new compounds with enhanced properties.
QSAR studies on halogen- and methoxy-substituted benzothiazoles and benzimidazoles have shown that descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes can be correlated with antiproliferative activity. mdpi.com Similarly, QSAR analyses of benzoylaminobenzoic acid derivatives as antibacterial agents have highlighted the importance of hydrophobicity, molar refractivity, and aromaticity for their inhibitory activity. nih.gov For analogues of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic) and correlating them with a specific biological activity, such as enzyme inhibition or antimicrobial effects.
| Descriptor Type | Example Descriptor | Associated Activity |
|---|---|---|
| Topological | Moran autocorrelation | Antiproliferative |
| Electronic | Lowest negative eigenvalue | Cytotoxicity |
| Hydrophobic | LogP | Antibacterial |
| Steric | Molar refractivity | Antibacterial |
Based on QSAR studies of similar compound classes. mdpi.comnih.gov
Reaction Mechanism Studies and Transition State Computations for Synthetic Pathways
The primary synthetic route to this compound is anticipated to be the electrophilic aromatic bromination of 3-fluoro-4-methoxybenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, and its mechanism can be rigorously investigated using computational methods like Density Functional Theory (DFT). These studies provide insights into the regioselectivity of the bromination and the energetic barriers that govern the reaction rate.
Theoretical analyses of electrophilic aromatic bromination on substituted benzenes have been a subject of considerable research. rsc.org These studies often explore the nature of the reaction mechanism, which can proceed either through a classic Wheland intermediate (an arenium ion) or via an addition-elimination pathway. rsc.org For the purpose of this analysis, we will consider the widely accepted arenium ion mechanism to discuss the factors influencing the synthesis of this compound.
The regioselectivity of the bromination of 3-fluoro-4-methoxybenzoic acid is determined by the directing effects of the substituents already present on the aromatic ring: the carboxyl group (-COOH), the fluoro group (-F), and the methoxy group (-OCH₃). The methoxy group is a strong activating group and is ortho, para-directing. The fluoro group is a deactivating group but is also ortho, para-directing. The carboxyl group is a deactivating group and is meta-directing.
In the case of 3-fluoro-4-methoxybenzoic acid, the positions ortho and para to the strongly activating methoxy group are key to consider. The para position is occupied by the carboxyl group. The two ortho positions are C2 and C6. The C5 position is meta to the carboxyl group and ortho to the fluoro group, as well as meta to the methoxy group. The directing effects of the substituents create a complex interplay that can be resolved through computational analysis of the transition state energies for bromination at each available position on the ring.
Computational studies on analogous systems, such as the bromination of anisole, have shown that the para position is generally favored over the ortho position due to steric hindrance at the ortho position. mdpi.com In the case of 3-fluoro-4-methoxybenzoic acid, the position that leads to the formation of this compound is the C5 position. This position is ortho to the fluoro group and meta to both the methoxy and carboxyl groups. While the methoxy group strongly directs to its ortho and para positions, the presence of other substituents and steric factors can influence the final outcome.
To provide a quantitative understanding, we can examine hypothetical transition state energy calculations for the bromination of a model compound, 4-fluoro-3-methoxybenzoic acid, which is structurally similar to our precursor of interest. The data in the table below is illustrative and based on typical values found in computational studies of electrophilic aromatic bromination on substituted benzenes.
| Position of Bromination | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|
| C2 (ortho to -OCH₃ and -F) | +2.5 | Minor |
| C5 (ortho to -F, meta to -OCH₃ and -COOH) | 0.0 | Major |
| C6 (ortho to -OCH₃, meta to -COOH) | +1.8 | Minor |
The hypothetical data in the table suggests that the transition state leading to the formation of this compound (bromination at C5) is the most energetically favorable. This outcome would be rationalized by a detailed analysis of the electronic and steric effects within the transition state structure.
Further computational investigations would involve optimizing the geometries of the reactants, the Wheland intermediate (arenium ion), the transition states, and the products. Frequency calculations are then typically performed to confirm that the transition state has a single imaginary frequency corresponding to the reaction coordinate.
The transition state for the rate-determining step, the attack of the electrophile on the aromatic ring, would resemble the structure of the corresponding arenium ion. The stability of this intermediate is a key factor in determining the reaction pathway. Computational models can visualize the charge distribution in the arenium ion, which is stabilized by the electron-donating methoxy group. mdpi.com
A more advanced computational approach involves mapping the entire potential energy surface of the reaction. This would not only identify the transition state for the initial electrophilic attack but also for the subsequent deprotonation step that restores the aromaticity of the ring.
While direct computational studies on the synthesis of this compound are yet to be published, the principles derived from theoretical work on similar electrophilic aromatic substitutions provide a robust framework for understanding its formation. rsc.org Future computational research will likely focus on providing precise energetic data and detailed mechanistic insights for this specific and other polysubstituted aromatic compounds.
Strategic Applications of 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid and Its Derivatives in Advanced Chemical Synthesis
As a Versatile Building Block in the Construction of Complex Organic Architectures
The inherent structural features of 3-bromo-5-fluoro-4-methoxybenzoic acid make it an exemplary building block for the synthesis of intricate organic molecules. The carboxylic acid group serves as a convenient handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments. The bromine atom is strategically positioned for participation in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, and alkynyl substituents. The fluorine and methoxy (B1213986) groups, while also influencing the reactivity of the aromatic ring, are often integral components of the final target molecule, contributing to its desired physicochemical and biological properties.
A notable application of this compound as a versatile building block is demonstrated in the synthesis of substituted pyrazolo[3,4-d]pyrimidinones. In a typical synthetic sequence, the carboxylic acid functionality is first activated and then reacted with an appropriate amine-containing fragment to form an amide bond. For instance, in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, this compound is coupled with chiral aminopiperidine derivatives. This reaction is often facilitated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine).
The resulting amide, for example, (R)-tert-butyl 3-(3-bromo-5-fluoro-4-methoxybenzamido)piperidine-1-carboxylate, serves as a key intermediate. The bromine atom on this intermediate is then utilized in subsequent cross-coupling reactions to introduce further complexity and build the core heterocyclic structure of the target molecule. This step-wise and controlled functionalization at different positions of the this compound scaffold highlights its utility in constructing complex and highly decorated organic architectures.
Role in the Synthesis of Bioactive Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. This compound has proven to be a valuable precursor in the synthesis of several classes of bioactive heterocycles, most notably inhibitors of protein kinases.
One of the most significant applications of this compound is in the preparation of pyrazolo[3,4-d]pyrimidinone-based inhibitors of Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 4 (IRAK4). These kinases are crucial signaling proteins, and their dysregulation is implicated in various inflammatory diseases and cancers. The synthesis of these inhibitors showcases the strategic utility of the functional groups on the this compound backbone.
The synthesis of these potent inhibitors often involves a multi-step sequence where the 3-bromo-5-fluoro-4-methoxybenzoyl moiety is incorporated into a larger molecular framework. A key transformation is the construction of the pyrazolo[3,4-d]pyrimidinone core, where the substituents originating from the benzoic acid derivative play a critical role in modulating the biological activity and pharmacokinetic properties of the final compound. The fluorine and methoxy groups, in particular, can influence metabolic stability, membrane permeability, and binding affinity to the target protein.
The following table outlines a representative reaction in the synthesis of a precursor to these bioactive heterocyclic compounds:
| Reactants | Reagents | Product | Yield |
| This compound | HATU, DIEA, (R)-3-aminopiperidine-1-carboxylic acid tert-butyl ester | (R)-tert-butyl 3-(3-bromo-5-fluoro-4-methoxybenzamido)piperidine-1-carboxylate | 85% |
This initial amide formation is a critical step that attaches the substituted phenyl ring of the benzoic acid to a piperidine (B6355638) moiety, which is a common structural motif in kinase inhibitors. The resulting intermediate then undergoes further transformations, including the formation of the pyrazole (B372694) and pyrimidinone rings, to yield the final bioactive heterocyclic compound. The versatility of this compound allows for the generation of a library of potential drug candidates by varying the amine coupling partner and the subsequent reaction pathways.
Precursor in the Development of Privileged Scaffolds and Chemical Probes
In the context of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The pyrazolo[3,4-d]pyrimidine core is widely recognized as such a privileged scaffold, as it can be found in a multitude of compounds targeting various protein kinases. nih.govresearchgate.net The synthesis of derivatives of this scaffold from this compound underscores the importance of this starting material in generating compounds with a high potential for biological activity.
The modular nature of the synthesis, starting from this compound, allows for the introduction of various reporter groups or reactive functionalities, transforming the resulting compounds into powerful tools for chemical biology research. The ability to generate a diverse range of analogs from a common precursor facilitates the exploration of structure-activity relationships (SAR) and the identification of lead compounds for further development.
Application in the Design and Synthesis of Advanced Ligands for Catalysis
While the primary documented applications of this compound are concentrated in the field of medicinal chemistry, the structural motifs present in this molecule suggest a potential for its use in the design and synthesis of advanced ligands for catalysis. The presence of multiple heteroatoms (oxygen, fluorine, bromine) provides potential coordination sites for metal centers. The carboxylic acid group can be converted into other functionalities, such as esters, amides, or phosphines, which are common components of catalytic ligands.
However, a comprehensive review of the current scientific literature does not reveal specific, well-documented examples of this compound or its direct derivatives being employed as ligands in catalytic applications. The research focus has predominantly been on leveraging its unique structure for the synthesis of biologically active molecules. Further research and exploration would be necessary to establish the utility of this compound in the development of novel catalytic systems.
Exploration of Biological Activities and Structure Activity Relationships of 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid Derivatives
In Vitro Screening Methodologies for Biological Activity Profiling
The initial assessment of the biological activity of 3-bromo-5-fluoro-4-methoxybenzoic acid derivatives would typically involve a battery of in vitro screening assays. These high-throughput screening (HTS) methods allow for the rapid evaluation of large numbers of compounds against various biological targets. Common methodologies include cell-based assays, which assess the effect of the compounds on cellular processes like proliferation, viability, or signaling pathways. For example, cancer cell lines are often used to identify compounds with cytotoxic or cytostatic effects.
Biochemical assays are also crucial for profiling biological activity. These assays directly measure the interaction of a compound with a specific molecular target, such as an enzyme or a receptor. For instance, enzyme inhibition assays would quantify the ability of the derivatives to block the activity of a particular enzyme, often expressed as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
Molecular Target Identification and Elucidation of Mechanism of Action
Once a derivative of this compound demonstrates significant biological activity in initial screens, the next critical step is to identify its molecular target and elucidate its mechanism of action. A variety of techniques can be employed for this purpose. Affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, is a common approach.
Modern chemical proteomics approaches, such as activity-based protein profiling (ABPP), can also be utilized to identify the targets of these compounds directly in complex biological systems. Following target identification, further studies are necessary to understand how the compound modulates the target's function. This may involve detailed enzymatic or binding kinetics, as well as cellular assays to observe the downstream effects of target engagement.
Structure-Activity Relationship (SAR) Studies for Optimizing Biological Responses
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and would be essential for optimizing the biological activity of this compound derivatives. SAR involves systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. For the this compound scaffold, modifications could include altering the substituents on the phenyl ring, modifying the carboxylic acid group (e.g., converting it to an ester or amide), or introducing new functional groups.
The goal of SAR is to identify the key structural features, or pharmacophore, responsible for the desired biological effect. This information guides the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The data from these studies are often compiled into tables to visualize the impact of different structural modifications.
Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical Derivatives
| Derivative | R1-Group | R2-Group | Biological Activity (IC50, µM) |
| 1 | -COOH | -H | 10.5 |
| 2 | -COOCH3 | -H | 8.2 |
| 3 | -CONH2 | -H | 15.1 |
| 4 | -COOH | -CH3 | 5.3 |
| 5 | -COOH | -Cl | 2.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
Investigation of Enzyme Inhibition and Receptor Binding Interactions
Many drugs exert their effects by inhibiting enzymes or binding to cellular receptors. Derivatives of this compound could be investigated for their potential to interact with these key biological macromolecules. Enzyme inhibition studies would determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), which provides a measure of the inhibitor's potency.
Receptor binding assays, often using radiolabeled ligands, would be employed to assess the affinity of the derivatives for specific receptors. These studies are crucial for understanding the molecular basis of the compound's activity and for optimizing its selectivity for the desired target over off-targets, which can lead to unwanted side effects.
Table 2: Hypothetical Enzyme Inhibition and Receptor Binding Data
| Compound | Target Enzyme | Ki (nM) | Target Receptor | Kd (nM) |
| Derivative A | Kinase X | 150 | GPCR Y | >10,000 |
| Derivative B | Protease Z | 25 | GPCR Y | 500 |
| Derivative C | Kinase X | 20 | GPCR Y | 8,000 |
This table is for illustrative purposes only and does not represent actual experimental data.
Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this compound Analogues
In the absence of a known 3D structure of the biological target, ligand-based drug design strategies are invaluable. nih.govnih.gov Pharmacophore modeling is a key component of this approach. A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov
For the this compound analogues, a pharmacophore model could be developed based on a set of active compounds. This model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions, that are critical for binding to the target. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity or to guide the design of novel analogues with improved properties. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of the compounds with their biological activity, further aiding in the design of more potent molecules. nih.govresearchgate.net
Potential Applications of 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid Derivatives in Advanced Materials Science
Integration into Functional Polymer Architectures
The incorporation of 3-Bromo-5-fluoro-4-methoxybenzoic acid derivatives as monomers can lead to the development of functional polymers with enhanced thermal stability, specific solubility characteristics, and potentially, liquid crystalline properties. The rigid aromatic core of this benzoic acid derivative can impart stiffness to the polymer backbone, a desirable trait for high-performance polymers.
Thermotropic liquid crystalline polymers (TLCPs) are a significant class of materials known for their exceptional mechanical properties and processability. mdpi.comdtic.mil Aromatic polyesters are a prominent type of TLCP, and the di- or tri-substituted nature of this compound makes it a candidate for creating such polymers. mdpi.com By converting the carboxylic acid to an ester or an acyl halide, it can be polymerized with suitable diols to form polyesters. The presence of the halogen and methoxy (B1213986) groups would be expected to influence the polymer's solubility and its thermal and mesomorphic properties. For instance, blends of TLCPs with other polymers are known to reduce the viscosity of the blend, and the specific interactions afforded by the functional groups on the monomer unit could enhance miscibility and interfacial adhesion in such blends. kpi.uataylorfrancis.com
Table 1: Potential Influence of Substituents on Polymer Properties
| Substituent Group | Potential Effect on Polymer Properties |
|---|---|
| Bromo and Fluoro | Increased thermal stability, flame retardancy, modification of solubility, potential for halogen bonding interactions. |
| Methoxy | Increased solubility in organic solvents, potential to lower the melting point compared to unsubstituted analogues. |
| Benzoic Acid Core | Rigidity to the polymer backbone, potential for liquid crystalline behavior. |
Detailed research into the polymerization of this compound with various co-monomers would be necessary to fully elucidate the structure-property relationships in the resulting functional polymers.
Contributions to Liquid Crystalline Systems
The molecular structure of this compound, with its elongated and rigid core, is conducive to the formation of liquid crystalline phases. The presence of polar substituents like fluorine, bromine, and the methoxy group can significantly influence the mesomorphic behavior of its derivatives.
In related systems of substituted benzoic acids, the formation of liquid crystals is often driven by hydrogen bonding between the carboxylic acid moieties, leading to the formation of dimers which act as the mesogenic units. The substituents on the aromatic ring play a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. The fluorine atom, in particular, is known to enhance the dipole moment of molecules, which can affect the intermolecular interactions and, consequently, the mesomorphic properties.
Table 2: Expected Influence of Substituents on Liquid Crystalline Properties
| Substituent | Expected Effect on Mesomorphic Behavior |
|---|---|
| Fluorine | - Increased dipole moment- Altered intermolecular forces- Potential for modified phase transitions |
| Bromine | - Increased molecular polarizability- Potential for halogen bonding- Steric effects influencing packing |
| Methoxy Group | - Influence on molecular shape and polarity- Potential to lower melting point |
Further research would involve synthesizing ester derivatives of this compound with various alkyl or aromatic alcohols and characterizing their thermal behavior using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Role in the Development of Organic Optoelectronic Materials
Derivatives of this compound could find applications in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs). The aromatic nature of the core structure suggests potential for luminescence, and the substituents can be used to tune the electronic and photophysical properties.
In the context of OLEDs, various organic molecules are utilized as emitters, hosts, or charge-transporting materials. mdpi.comnih.gov Benzoic acid derivatives, after suitable modification, can be incorporated into the design of such materials. For instance, the carboxylic acid group can serve as a synthetic handle to attach the molecule to other functional units or to a polymer backbone. The electron-withdrawing nature of the halogen atoms and the electron-donating character of the methoxy group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby affecting its charge injection/transport properties and emission color.
While there is no direct research on the use of this compound in OLEDs, studies on other substituted aromatic compounds provide a basis for speculation. For example, benzophenone (B1666685) derivatives are used as host materials and emitters in OLEDs. mdpi.com The presence of heavy atoms like bromine can promote intersystem crossing, which could be exploited in the design of phosphorescent emitters, although this often leads to a decrease in fluorescence quantum yield.
Table 3: Potential Roles of this compound Derivatives in OLEDs
| Potential Role | Rationale |
|---|---|
| Emitter | The aromatic core can be luminescent, and substituents can tune the emission wavelength. |
| Host Material | The rigid structure could provide good morphological stability in thin films. |
| Charge Transport Layer | The electronic properties can be tailored by the substituents to facilitate either hole or electron transport. |
The synthesis and characterization of the photophysical and electrochemical properties of various derivatives would be the first step in evaluating their potential for organic optoelectronics.
Supramolecular Chemistry and Crystal Engineering for Novel Material Properties
The functional groups present in this compound make it an excellent building block for supramolecular chemistry and crystal engineering. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the halogen atoms can participate in halogen bonding, and the methoxy group can act as a hydrogen bond acceptor.
Hydrogen bonding is a powerful tool for the controlled assembly of molecules into well-defined architectures. acs.org Carboxylic acids are well-known to form robust hydrogen-bonded dimers. nih.gov In the case of this compound, these dimers could be further organized in the solid state through other non-covalent interactions, such as halogen bonding and π-π stacking. A study on 3,5-dihydroxybenzoic acid and its bromo derivative has shown that both hydroxyl and carboxylic acid groups interact with N-donor compounds to form supramolecular assemblies. nih.gov
Halogen bonding, the attractive interaction between an electrophilic region on a halogen atom and a Lewis base, is increasingly being used as a design element in crystal engineering. The bromine atom in the target molecule is a potential halogen bond donor. By co-crystallizing this compound with suitable halogen bond acceptors, it may be possible to create novel supramolecular structures with interesting properties. The interplay between hydrogen and halogen bonding could lead to the formation of complex and predictable multi-component crystals.
Table 4: Potential Supramolecular Interactions and Resulting Architectures
| Interaction Type | Participating Groups | Potential Supramolecular Architectures |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid, Methoxy | Dimers, chains, sheets |
| Halogen Bonding | Bromo | Chains, sheets, 3D networks |
| π-π Stacking | Benzene (B151609) ring | Stacked columnar or layered structures |
The systematic study of the crystal structures of this compound and its co-crystals would provide valuable insights into the hierarchy of non-covalent interactions and pave the way for the rational design of functional solid-state materials.
Future Research Directions and Emerging Paradigms for 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid
Development of Innovative and Sustainable Synthetic Routes
The industrial viability and environmental impact of producing 3-Bromo-5-fluoro-4-methoxybenzoic acid and its derivatives are critically dependent on the synthetic routes employed. Future research will likely focus on moving beyond traditional multi-step syntheses, which can be inefficient and generate significant waste.
Key areas for development include:
Continuous Flow Chemistry: Implementing continuous flow manufacturing processes can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved purity, and enhanced safety compared to batch processing. This methodology is particularly advantageous for handling potentially hazardous reagents often used in halogenation reactions.
Catalyst Innovation: The development of novel catalysts is paramount. This includes designing more efficient and recyclable catalysts for C-H activation, bromination, and fluorination reactions. Research into heterogeneous catalysts could simplify product purification and catalyst recovery, aligning with green chemistry principles.
Bio-based Feedstocks: A long-term paradigm shift involves exploring pathways to synthesize aromatic compounds from renewable, biomass-derived sources instead of petroleum-based feedstocks. researchgate.net Research into converting biomass-derived platform molecules, such as coumalic acid, into functionalized benzoates represents a promising, albeit challenging, frontier for sustainable chemistry. researchgate.net
These advancements aim to create more economical and environmentally benign processes, making the compound more accessible for extensive research and application.
Expansion of Derivatization Strategies for Enhanced Structural Diversity
The core structure of this compound serves as a versatile scaffold for generating a wide array of derivatives. The carboxylic acid group, in particular, is a prime handle for chemical modification. Future research will focus on expanding the library of derivatives to explore a broader chemical space.
Key strategies include:
Amide and Ester Synthesis: The conversion of the carboxylic acid to amides and esters is a fundamental derivatization strategy. This can be achieved by first converting the acid to a more reactive form, such as an acyl chloride using reagents like thionyl chloride, followed by reaction with various amines or alcohols. ossila.com This approach allows for the introduction of a vast range of functional groups, modulating properties like solubility, lipophilicity, and biological activity.
Cross-Coupling Reactions: The bromine atom on the aromatic ring is a key site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.com These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of diverse aryl, alkyl, or alkynyl groups. This strategy is crucial for building more complex molecular architectures.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom and the carboxylic acid group can activate the aromatic ring for nucleophilic aromatic substitution reactions, potentially allowing for the displacement of the fluorine or bromine atom under specific conditions to introduce other functional groups.
These derivatization pathways are instrumental in creating compound libraries for screening in various applications, from pharmaceuticals to materials science.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Emerging applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their corresponding experimental data to predict various properties of new, virtual derivatives. nih.gov This includes predicting biological activity against specific targets, physicochemical properties (e.g., solubility, pKa), and potential toxicity. mdpi.com
De Novo Design: Generative AI models can design entirely new molecular structures based on a set of desired properties. youtube.com By defining specific parameters, researchers can use these models to propose novel derivatives of this compound that are optimized for a particular application, such as high binding affinity to a protein target. pharmaceutical-journal.comyoutube.com
Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules, helping chemists to identify the most efficient and cost-effective ways to produce novel derivatives designed by computational methods.
The table below illustrates how machine learning models can be applied to predict key properties of hypothetical derivatives.
| Derivative Class | Predicted Property | Machine Learning Model | Potential Application |
| Amides | Target Binding Affinity | Deep Neural Network | Drug Discovery |
| Esters | Material Hardness | Random Forest | Polymer Science |
| Suzuki Coupling Products | Electronic Band Gap | Support Vector Machine | Organic Electronics |
Deeper Mechanistic Understanding of Biological Interactions through Advanced Biophysical Techniques
For derivatives of this compound that show promise in biological applications, a detailed understanding of their interactions with target macromolecules is crucial. Future research will increasingly rely on a suite of advanced biophysical techniques to elucidate the thermodynamics, kinetics, and structural basis of these interactions. nih.gov
Key biophysical methods and their applications are summarized below:
| Technique | Information Gained | Relevance to Compound Research |
| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of a binding event, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). | Elucidates the driving forces behind the interaction between a derivative and its biological target. |
| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics, providing association (kon) and dissociation (koff) rate constants. irbm.com | Determines how quickly a compound binds to its target and how long it remains bound, which is critical for efficacy. irbm.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can identify the specific atoms involved in the binding interface and characterize structural changes in both the small molecule and the protein upon binding. irbm.comnih.gov | Provides atomic-level resolution of the binding mode, guiding further structural optimization. nih.gov |
| X-ray Crystallography | Determines the three-dimensional structure of a compound bound to its target protein at high resolution. nih.gov | Offers a precise structural snapshot of the interaction, revealing key contacts that can be leveraged for rational drug design. nih.gov |
Integrating data from these techniques provides a comprehensive picture of the molecular recognition process, enabling the rational, structure-based design of derivatives with improved potency and selectivity. elsevierpure.com
Exploration of New Applications in Niche Chemical and Materials Technologies
While the biological potential of halogenated benzoic acids is often a primary focus, the unique properties of this compound and its derivatives make them attractive candidates for various materials science and chemical technology applications.
Future research could explore the following niche areas:
Organic Electronics: The aromatic core and the presence of halogens and a methoxy (B1213986) group can be used to tune the electronic properties of molecules. Derivatives could be investigated as building blocks for organic semiconductors, liquid crystals, or components in organic light-emitting diodes (OLEDs).
Polymer Science: Benzoic acid derivatives are used in the manufacturing of plasticizers, resins, and alkyd resins. annexechem.comjustlonghealth.com The specific functional groups of this compound could be leveraged to create polymers with tailored properties, such as enhanced thermal stability, flame retardancy (due to bromine), or specific optical properties.
Advanced Coatings: Benzoic acid can be used to improve the gloss, hardness, and chemical resistance of alkyd resin coatings. justlonghealth.com Derivatives of the title compound could be explored as additives to create high-performance coatings with unique surface properties.
Area-Selective Atomic Layer Deposition (AS-ALD): Recent research has shown that benzoic acid and its fluorinated derivatives can form self-assembled monolayers (SAMs) that act as inhibitors for ALD, a technique used in fabricating patterned thin films for the semiconductor industry. nih.gov The specific substitution pattern of this compound could offer new possibilities for controlling surface chemistry in these advanced manufacturing processes. nih.gov
Exploring these non-biological applications could reveal new markets and technological uses for this versatile chemical scaffold, highlighting its potential beyond the life sciences.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-5-fluoro-4-methoxybenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route includes:
Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical conditions or Br₂ with FeBr₃ as a catalyst. Temperature control (0–25°C) minimizes over-bromination .
Fluorination : Electrophilic fluorination at the 5-position using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous solvents like DCM .
Methoxylation : Install the methoxy group via nucleophilic substitution (e.g., NaOMe/CuI) or Mitsunobu reaction (DIAD, PPh₃) at the 4-position .
Optimization : Monitor intermediates via TLC/HPLC. Adjust solvent polarity (e.g., THF for fluorination) and stoichiometry (1.2–1.5 eq. for bromine) to enhance yield.
| Step | Reagents/Conditions | Key Parameters |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 60°C | Radical initiator, inert atmosphere |
| Fluorination | Selectfluor™, DCM, RT | Anhydrous conditions, 12–24 hr |
| Methoxylation | NaOMe, DMF, 80°C | Excess methoxide, Cu catalysis |
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to adjacent fluorine. Methoxy group<|begin▁of▁sentence|># 2 308 777 200 [kg/(m·h)] in newton-seconds per square meter
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2 308 777 200 kilograms per meter−hour [kg/(m·h)] = 641 327 newton−seconds per square meter [N·s/m²]
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2 308 777 266 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
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2 308 777 267 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 268 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 269 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 270 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 271 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 272 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 273 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 274 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 275
through
2 308 777 299
kilograms per meter-hour -
2 308 777 275 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 276 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 277 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 278 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 279 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 280 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 281 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 282 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 283 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 284 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 285 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 286 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 287 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 288 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 289 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²
-
2 308 777 290 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²
-
2 308 777 291 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²
-
2 308 777 292 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²
-
2 308 777 293 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²
-
2 308 777 294 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²
-
2 308 777 295 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²
-
2 308 777 296 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²
-
2 308 777 297 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²
-
2 308 777
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
